1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C12H14ClNO4S It is characterized by a piperidine ring substituted with a 4-chloro-3-propoxybenzenesulfonyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid.
Attachment of the propoxy group: This step involves the alkylation of the aromatic ring with propyl halides under basic conditions.
Final carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.
Chemical Reactions Analysis
1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or propoxy groups, leading to the formation of various derivatives.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, with the major products being sulfoxides, sulfones, alcohols, amines, and substituted derivatives.
Scientific Research Applications
1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorobenzenesulfonyl)piperidine-4-carboxylic acid: Lacks the propoxy group, which may affect its reactivity and biological activity.
1-(4-Methoxybenzenesulfonyl)piperidine-4-carboxylic acid: Contains a methoxy group instead of a propoxy group, leading to differences in chemical properties and applications.
1-(4-Bromobenzenesulfonyl)piperidine-4-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO5S/c1-2-9-22-14-10-12(3-4-13(14)16)23(20,21)17-7-5-11(6-8-17)15(18)19/h3-4,10-11H,2,5-9H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQCIQMODWLUIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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